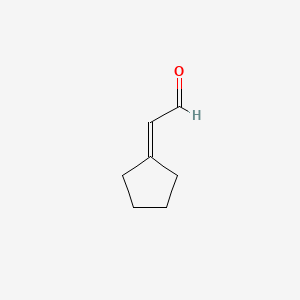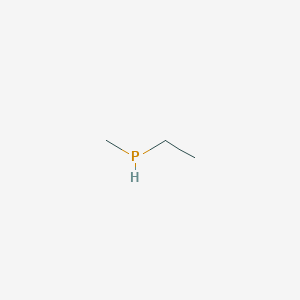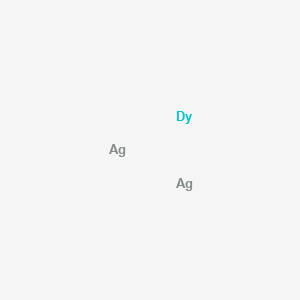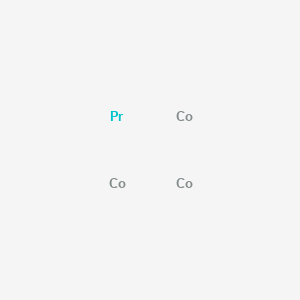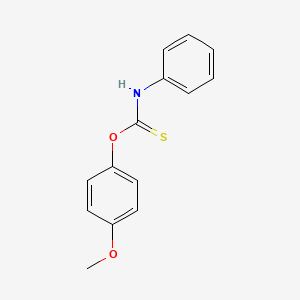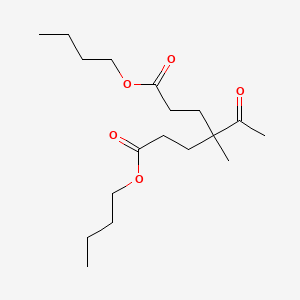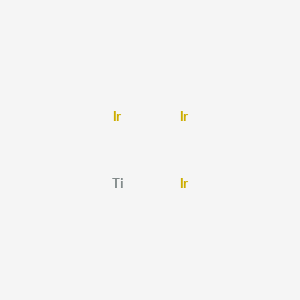
Iridium--titanium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium–titanium (3/1) is a compound consisting of iridium and titanium in a 3:1 ratio. This compound is known for its unique properties, including high stability, resistance to sintering, and excellent catalytic activity. Iridium, a precious metal, is often used in combination with titanium, a versatile and robust metal, to create compounds with enhanced catalytic and electrochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iridium–titanium (3/1) can be achieved through various methods. One common approach involves the impregnation method, where iridium is dispersed on a titanium oxide support. This method typically requires the use of iridium precursors such as iridium chloride and titanium dioxide as the support material. The reaction conditions often involve high temperatures and controlled atmospheres to ensure the proper dispersion of iridium atoms on the titanium surface .
Industrial Production Methods: In industrial settings, the production of iridium–titanium (3/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and uniformity. The use of these techniques also enables the large-scale production of iridium–titanium (3/1) for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Iridium–titanium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its catalytic activity and are often used in various industrial processes .
Common Reagents and Conditions: Common reagents used in the reactions involving iridium–titanium (3/1) include hydrogen, oxygen, and various organic compounds. The reaction conditions typically involve high temperatures and pressures, as well as the presence of specific catalysts to enhance the reaction rates .
Major Products: The major products formed from the reactions involving iridium–titanium (3/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can produce iridium oxide and titanium oxide, while in reduction reactions, it can yield metallic iridium and titanium .
Applications De Recherche Scientifique
Iridium–titanium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogen evolution and oxygen evolution reactions. In biology and medicine, it is being explored for its potential use in anticancer therapies and as a component in medical devices. In industry, it is used in the production of high-performance materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of iridium–titanium (3/1) involves its ability to facilitate various chemical reactions through its catalytic properties. The compound’s molecular targets and pathways include the activation of hydrogen and oxygen molecules, which are essential for its catalytic activity. The presence of iridium atoms on the titanium surface enhances the compound’s stability and resistance to sintering, allowing it to maintain its catalytic activity over extended periods .
Comparaison Avec Des Composés Similaires
Iridium–titanium (3/1) can be compared with other similar compounds, such as iridium oxide and titanium oxide. While these compounds also exhibit catalytic properties, iridium–titanium (3/1) is unique in its ability to combine the properties of both iridium and titanium, resulting in enhanced stability and catalytic activity. Other similar compounds include iridium-based catalysts and titanium-based alloys, which are used in various applications but may not offer the same level of performance as iridium–titanium (3/1) .
List of Similar Compounds:- Iridium oxide
- Titanium oxide
- Iridium-based catalysts
- Titanium-based alloys
Propriétés
Numéro CAS |
12056-28-9 |
|---|---|
Formule moléculaire |
Ir3Ti |
Poids moléculaire |
624.52 g/mol |
Nom IUPAC |
iridium;titanium |
InChI |
InChI=1S/3Ir.Ti |
Clé InChI |
VSFGGNWAOOHXRR-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ir].[Ir].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


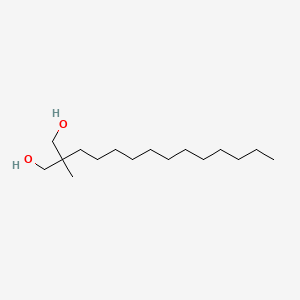


![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

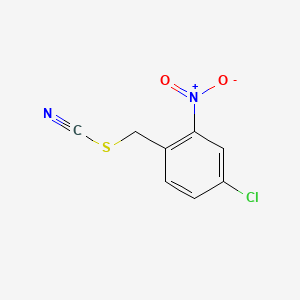
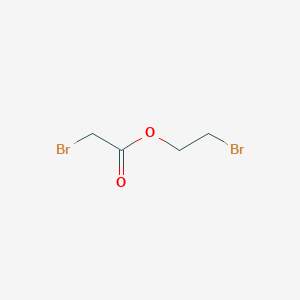
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
